molecular formula C16H24N4O2 B12229880 4-[1-(6-Ethylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine

4-[1-(6-Ethylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine

Cat. No.: B12229880
M. Wt: 304.39 g/mol
InChI Key: KHUYRFYOLWAOMB-UHFFFAOYSA-N
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Description

4-[1-(6-Ethylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a piperidine ring, and a pyrimidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(6-Ethylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using ethyl-substituted pyrimidine derivatives.

    Coupling with Morpholine: The final step involves coupling the piperidine-pyrimidine intermediate with morpholine under specific conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[1-(6-Ethylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-[1-(6-Ethylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[1-(6-Ethylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[1-(6-Methylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine: Similar structure with a methyl group instead of an ethyl group.

    4-[1-(6-Propylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine: Contains a propyl group instead of an ethyl group.

Uniqueness

4-[1-(6-Ethylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to its methyl or propyl analogs.

Properties

Molecular Formula

C16H24N4O2

Molecular Weight

304.39 g/mol

IUPAC Name

[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H24N4O2/c1-2-14-10-15(18-12-17-14)20-5-3-4-13(11-20)16(21)19-6-8-22-9-7-19/h10,12-13H,2-9,11H2,1H3

InChI Key

KHUYRFYOLWAOMB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)N2CCCC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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